

# Physical and chemical properties of 4-Methylstyrene

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## Compound of Interest

Compound Name: 4-Methylstyrene

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An In-depth Technical Guide to the Physical and Chemical Properties of **4-Methylstyrene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Methylstyrene** (also known as 4-vinyltoluene). The information is presented to support research, development, and safety applications. Data is summarized in structured tables, and detailed experimental methodologies for key properties and reactions are provided.

## General and Physical Properties

**4-Methylstyrene** is a clear, colorless to light yellow liquid with a characteristic aromatic odor.<sup>[1]</sup><sup>[2]</sup> It is a member of the styrenes chemical class.<sup>[1]</sup><sup>[2]</sup> Quantitative physical data are summarized in the tables below.

Table 1: Compound Identification and Formula

Property	Value	Source(s)
IUPAC Name	<b>1-ethenyl-4-methylbenzene</b>	<a href="#">[2]</a>
Synonyms	4-Vinyltoluene, p-Methylstyrene	<a href="#">[1]</a>
CAS Number	622-97-9	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub>	<a href="#">[1]</a>
Molecular Weight	118.18 g/mol	<a href="#">[1]</a>
InChI Key	JLBJTVDPNHSKJ-UHFFFAOYSA-N	<a href="#">[3]</a>

| SMILES | Cc1ccc(C=C)cc1 | [\[3\]](#) |

Table 2: Physical and Thermodynamic Properties

Property	Value	Source(s)
Appearance	<b>Clear colorless to light yellow liquid</b>	<a href="#">[1]</a>
Melting Point	-34 °C	<a href="#">[1]</a>
Boiling Point	170-175 °C (at 760 mmHg)	<a href="#">[1]</a> <a href="#">[3]</a>
Density	0.897 g/mL (at 25 °C)	<a href="#">[1]</a> <a href="#">[3]</a>
Vapor Pressure	<1 mmHg (at 20 °C)	<a href="#">[1]</a> <a href="#">[3]</a>
Water Solubility	89 mg/L (at 25 °C); Slightly miscible	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility (Other)	Miscible with benzene, ethanol	<a href="#">[1]</a> <a href="#">[4]</a>
Refractive Index (n <sup>20</sup> /D)	1.542	<a href="#">[1]</a> <a href="#">[3]</a>
logP (Octanol/Water)	3.35 - 3.44	<a href="#">[2]</a>

| Autoignition Temp. | 959 °F (515 °C) | [\[3\]](#) |

## Safety and Reactivity

**4-Methylstyrene** is a flammable liquid and vapor.[3] It is typically shipped with an inhibitor, such as tert-butyl catechol (TBC), to prevent spontaneous polymerization, which can be violent, especially if the substance is heated or contaminated.[1][2]

Table 3: Safety and Reactivity Data | Property | Value | Source(s) | | :--- | :--- | :--- | | Flash Point | 113 - 129 °F (45 - 54 °C) |[1][3] | | Explosive Limits | 1.1% - 5.3% (V) |[3] | | Incompatibilities | Strong oxidizing agents, acids, peroxides |[1] | | Hazardous Reactions | May undergo exothermic addition polymerization; may form explosive peroxides upon exposure to air.[1] | | Hazardous Decomp. | Carbon monoxide (CO), Carbon dioxide (CO<sub>2</sub>) |[1] |

## Experimental Protocols

The following sections detail generalized, standard methodologies for the determination of the key physical, chemical, and spectral properties of **4-Methylstyrene**.

### Purification

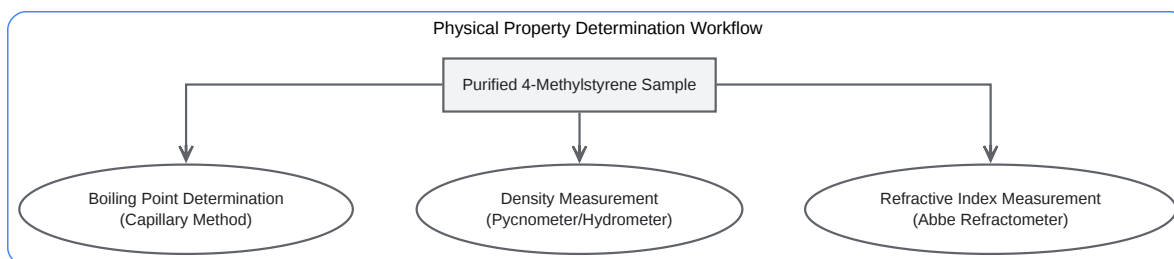
For applications requiring high purity, commercial **4-Methylstyrene** can be purified to remove inhibitors and any polymers that may have formed during storage.

Protocol: Purification by Washing and Distillation

- **Inhibitor Removal:** Place the **4-Methylstyrene** in a separatory funnel and wash it three times with a 10% aqueous sodium hydroxide solution to remove phenolic inhibitors like TBC. Subsequently, wash with distilled water until the aqueous layer is neutral.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, and then filter to remove the drying agent.
- **Distillation:** Perform a vacuum distillation to purify the monomer. It is crucial to keep the temperature low to prevent polymerization. Add a small amount of a fresh inhibitor (e.g., TBC) to the receiving flask if the purified monomer is to be stored.[1]

## Determination of Physical Properties

The following diagram outlines a typical workflow for characterizing the primary physical properties of a liquid sample like **4-Methylstyrene**.



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Workflow for determining key physical properties.

Protocol: Boiling Point Determination (Capillary Method)

- A small amount of the liquid **4-Methylstyrene** is placed in a fusion tube.
- A capillary tube, sealed at one end, is placed inverted into the fusion tube.
- The assembly is attached to a thermometer and heated slowly and uniformly in a heating block or Thiele tube.
- The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[5]

Protocol: Density Measurement (Pycnometer Method)

- Carefully weigh a clean, dry pycnometer (a glass flask of a known volume).
- Fill the pycnometer with **4-Methylstyrene**, ensuring no air bubbles are trapped, and thermostat to a specific temperature (e.g., 25 °C).

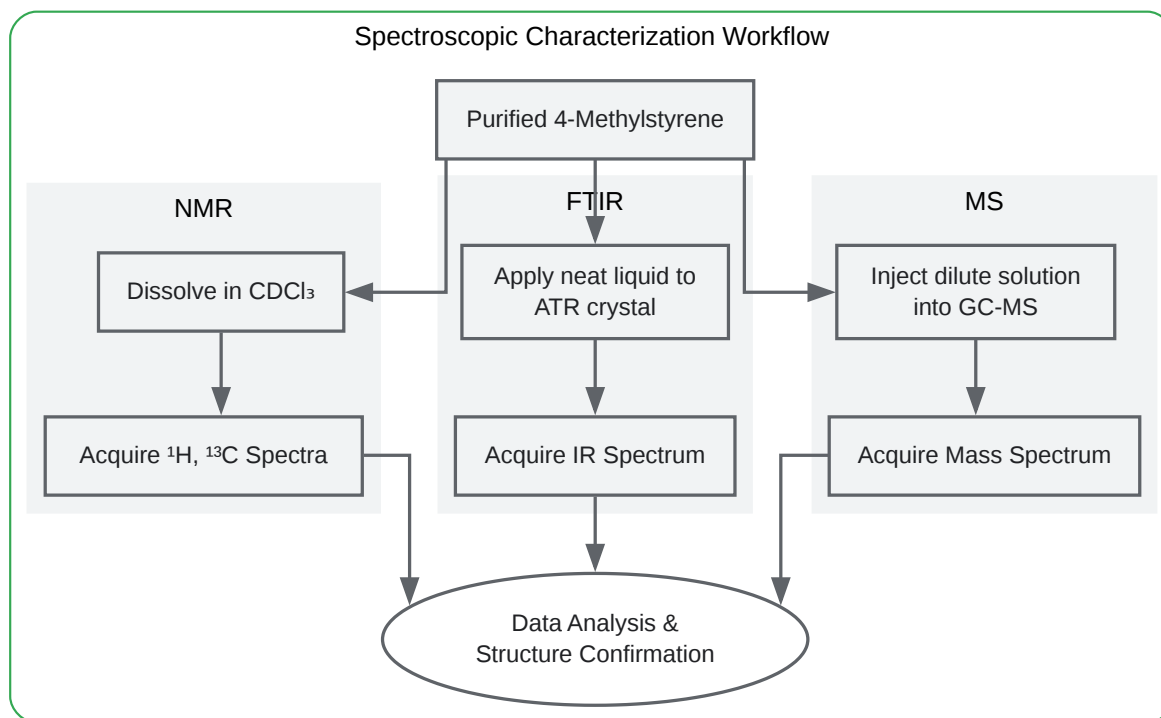
- Weigh the filled pycnometer.
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[6]

#### Protocol: Refractive Index Measurement (Abbe Refractometer)

- Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
- Apply a few drops of **4-Methylstyrene** to the surface of the prism.
- Close the prism and allow the sample to reach thermal equilibrium, typically controlled by a water bath (e.g., 20 °C).
- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- Read the refractive index directly from the instrument's scale.[3]

## Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of **4-Methylstyrene**.



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Workflow for spectroscopic characterization.

Protocol: Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Methylstyrene** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the <sup>1</sup>H NMR spectrum, followed by the <sup>13</sup>C NMR spectrum. Standard parameters for acquisition are typically used, with optimization of pulse sequences and relaxation delays as needed.<sup>[7][8]</sup>

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

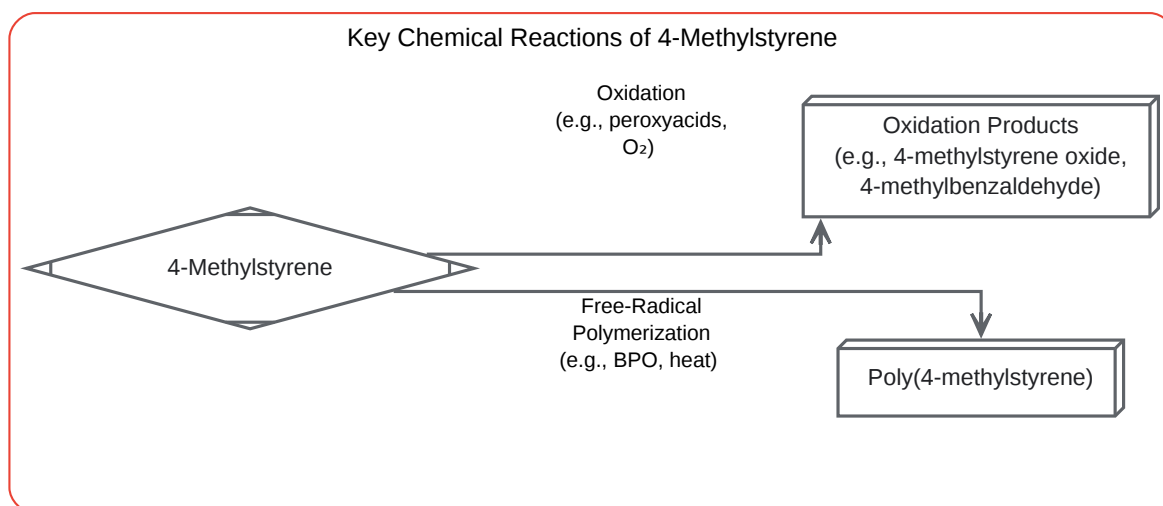
- **Background Spectrum:** Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
- **Sample Analysis:** Place a small drop of neat **4-Methylstyrene** liquid directly onto the ATR crystal.
- **Data Acquisition:** Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The characteristic peaks for the aromatic ring, vinyl group, and methyl group can then be identified.<sup>[9]</sup>

#### Protocol: Mass Spectrometry (MS)

- **Sample Introduction:** Typically, a dilute solution of **4-Methylstyrene** in a volatile solvent (e.g., dichloromethane or ether) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS).
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, commonly by Electron Impact (EI).
- **Analysis and Detection:** The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio and detected. The resulting mass spectrum will show the molecular ion peak ( $M^+$ ) corresponding to the molecular weight and characteristic fragmentation patterns.<sup>[10]</sup>

## Chemical Reactivity and Transformations

The primary chemical reactivity of **4-Methylstyrene** is centered around its vinyl group, making it highly susceptible to addition reactions, particularly polymerization. The methyl group on the aromatic ring can also undergo oxidation under certain conditions.



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Primary chemical transformations of **4-Methylstyrene**.

## Free-Radical Polymerization

This is the most significant reaction of **4-Methylstyrene**, forming poly(**4-methylstyrene**).

Protocol: Bulk Free-Radical Polymerization

- Setup: Place purified **4-Methylstyrene** monomer in a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas (e.g., nitrogen or argon).
- Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The amount will depend on the desired molecular weight.
- Reaction: Heat the mixture under an inert atmosphere with stirring. A typical temperature range is 80-90°C for BPO.[11] The reaction mixture will become progressively more viscous as the polymer forms.
- Isolation: After the desired time (e.g., 1-2 hours), cool the reaction mixture. Dissolve the viscous product in a suitable solvent like toluene and precipitate the polymer by pouring the solution into a non-solvent such as methanol.



- Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight. The resulting poly(**4-methylstyrene**) can be characterized by techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.[11][12]

## Oxidation

The double bond of the vinyl group can be oxidized to form an epoxide, or under more vigorous conditions, cleaved to form aldehydes.

Protocol: Epoxidation with a Peroxyacid

- Dissolve **4-Methylstyrene** in a chlorinated solvent such as dichloromethane in a reaction flask.
- Cool the solution in an ice bath.
- Add a solution of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium sulfite) followed by a basic solution (e.g., sodium bicarbonate) to remove the acid byproducts.
- Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting **4-methylstyrene** oxide by column chromatography or distillation.[13]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)